molecular formula C24H39NaO4- B10855567 Ursodeoxycholic Acid (sodium salt)

Ursodeoxycholic Acid (sodium salt)

Cat. No.: B10855567
M. Wt: 414.6 g/mol
InChI Key: DOVZGADDWOFQEZ-FUXQPCDDSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ursodeoxycholic Acid (sodium salt) is a bile acid derivative that has been widely used in the treatment of various liver and gallbladder diseases. It is a secondary bile acid produced by the intestinal bacteria from primary bile acids. Ursodeoxycholic Acid (sodium salt) is known for its ability to dissolve cholesterol gallstones and improve liver function by reducing the concentration of toxic bile acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ursodeoxycholic Acid (sodium salt) can be synthesized from chenodeoxycholic acid through a series of chemical reactions. One common method involves the oxidation of chenodeoxycholic acid using sodium hypochlorite to form 3α-hydroxy-7β-carbonyl-5β-cholanic acid. This intermediate is then subjected to hydrogenation reduction using Raney nickel as a catalyst to produce ursodeoxycholic acid . Another method involves the electroreduction of 7-ketolithocholic acid in the presence of dimethyl sulfoxide and potassium bromide, achieving high stereoselectivity and yield .

Industrial Production Methods

Industrial production of ursodeoxycholic acid typically involves the use of large-scale chemical synthesis processes. The process includes the esterification of chenodeoxycholic acid with methanol, followed by catalytic oxidation and hydrogenation steps. The final product is obtained through purification and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ursodeoxycholic Acid (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Ursodeoxycholic Acid (sodium salt) is unique compared to other bile acids due to its lower toxicity and higher hydrophilicity. Similar compounds include:

Ursodeoxycholic Acid (sodium salt) stands out for its therapeutic efficacy and safety profile, making it a valuable compound in medical and scientific research.

Properties

Molecular Formula

C24H39NaO4-

Molecular Weight

414.6 g/mol

InChI

InChI=1S/C24H40O4.Na/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);/p-1/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-;/m1./s1

InChI Key

DOVZGADDWOFQEZ-FUXQPCDDSA-M

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na]

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.